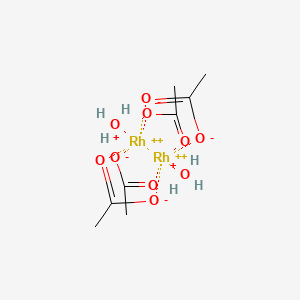

Rhodium(ii)acetatedimer dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rhodium(II)acetatedimer dihydrate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is a coordination complex of rhodium(II) with acetate ligands, and its molecular formula is Rh2(O2CCH3)4·2H2O.

Scientific Research Applications

Stereocontrolled Synthesis

Rhodium(II) acetate serves as a catalyst for the stereocontrolled synthesis of heterocycles, such as dihydrofuran-3-imines and saturated heterocycles, from 1-sulfonyl-1,2,3-triazoles. These reactions exhibit high yield and diastereoselectivity, demonstrating the compound's efficiency in facilitating complex organic transformations (Boyer, 2014).

Functionalized Oxazoles Synthesis

In another application, rhodium(II) acetate catalyzes the reaction of dimethyl diazomalonate with nitriles, leading to the formation of functionalized 1,3-oxazoles. This showcases its role in the synthesis of oxazole derivatives, which are important in various chemical syntheses (Connell, Scavo, Helquist, & Åkermark, 1986).

NMR Spectroscopy in Rhodium Chemistry

Rhodium(II) acetate dimer's utility extends beyond catalysis into analytical applications, such as in 103Rh NMR spectroscopy. This technique is valuable for investigating rhodium's role in organometallic chemistry and catalysis, offering insights into the structural and electronic environments of rhodium complexes (Ernsting, Gaemers, & Elsevier, 2004).

Enzyme Interaction Studies

Research on the interaction of rhodium(II) carboxylates, including the acetate form, with enzymes reveals that these compounds can irreversibly inhibit enzymes with essential sulfhydryl groups. This finding is significant in understanding the biochemical interactions and potential therapeutic implications of rhodium compounds (Howard, Spring, & Bear, 1976).

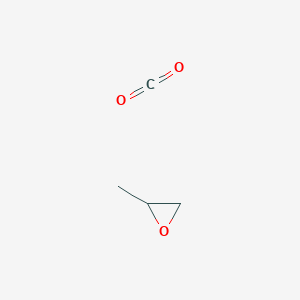

Catalysis in Synthesis Gas Conversion

Rhodium(II) acetate dimer also finds application in the catalytic conversion of synthesis gas, demonstrating its utility in industrial processes such as the production of acetic acid, acetaldehyde, and ethanol from synthesis gas under high pressure (Bhasin, Bartley, Ellgen, & Wilson, 1978).

Mechanism of Action

Target of Action

Rhodium(II) acetate dimer dihydrate primarily targets carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . It is an effective catalyst for these reactions, playing a crucial role in facilitating the chemical transformations .

Mode of Action

The compound interacts with its targets through a process known as ligand exchange . This involves the replacement of the acetate group by other carboxylates and related groups . The compound’s interaction with its targets leads to changes in the chemical structure of the reactants, enabling the desired reactions to occur .

Biochemical Pathways

The biochemical pathways affected by Rhodium(II) acetate dimer dihydrate are those involved in carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . The compound acts as a catalyst in these reactions, accelerating the rate at which they occur and influencing their outcomes .

Result of Action

The result of Rhodium(II) acetate dimer dihydrate’s action is the facilitation of carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . By acting as a catalyst, it enables these reactions to occur more efficiently, leading to the desired chemical transformations .

properties

IUPAC Name |

dioxidanium;rhodium(2+);tetraacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;;/q;;;;;;2*+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEALSRKOXCSDMB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[OH3+].[OH3+].[Rh+2].[Rh+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O10Rh2+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)

![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)